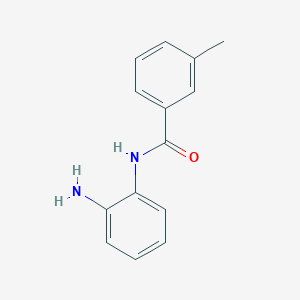
N-(2-Aminophenyl)-3-methylbenzamide
Description
N-(2-Aminophenyl)-3-methylbenzamide is a benzamide derivative featuring a 2-aminophenyl group attached to a 3-methyl-substituted benzoyl moiety. This structure positions the compound within a class of molecules known for their roles in medicinal chemistry and catalysis.
Properties
CAS No. |
175714-50-8 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-(2-aminophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,15H2,1H3,(H,16,17) |
InChI Key |
IHQDWIDSWQKEKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in HDAC Inhibition
CI-994 (N-(2-Aminophenyl)-4-acetylaminobenzamide)
- Structure: Shares the 2-aminophenyl core but substitutes the 3-methyl group with a 4-acetylamino moiety.
- Synthesis: Requires a 3-step procedure starting from 4-nitrobenzoic acid, involving reduction, acetylation, and coupling to 2-aminophenylamine .
- Application : A clinically studied HDACi with antiproliferative effects in prostate cancer models.
MS-275 (N-(2-Aminophenyl)-4-[N-(pyridine-3-ylmethoxycarbonyl)aminomethyl]benzamide)
- Structure : Features a pyridine-linked carbamate group on the benzamide ring.
- Synthesis: Utilizes a novel route involving pyridine-3-ylmethoxycarbonyl protection, enhancing solubility and bioavailability .
- Application: Exhibits synergistic effects with retinoids in inducing apoptosis in cancer cells.
Key Differences :
- Pharmacological Activity: CI-994 and MS-275 are optimized for HDAC inhibition, while N-(2-Aminophenyl)-3-methylbenzamide’s primary utility lies in catalysis.
Catalytic Directing Group Analogs
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure: Replaces the 2-aminophenyl group with a hydroxy-dimethylethyl moiety, forming an N,O-bidentate directing group.
- Synthesis: Achieved via coupling of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol (62% yield using acid chloride vs. 11% with carboxylic acid) .
- Application : Facilitates metal-catalyzed C–H functionalization via stable five-membered chelate complexes .
Comparison :
- Chelation Efficiency: The 2-aminophenyl group in this compound may form weaker metal interactions compared to the N,O-bidentate system in hydroxy-dimethylethyl analogs, affecting catalytic turnover .
- Synthetic Accessibility: Acid chloride-mediated coupling (62% yield) is more efficient than ester aminolysis (<5% yield) .
Substituted Benzamide Derivatives
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
- Structure : Incorporates electron-withdrawing (chloro) and electron-donating (methoxy) groups on adjacent phenyl rings.
3-Amino-N-(3-trifluoromethylphenyl)benzamide
Key Contrasts :
- Electronic Effects: The 3-methyl group in this compound provides mild electron donation, contrasting with the strong electron-withdrawing effects of trifluoromethyl or chloro groups in analogs.
- Biological Targets : Substituted benzamides with halogen or trifluoromethyl groups are tailored for receptor binding, whereas the target compound is geared toward catalysis.
Data Tables
Table 2: Electronic and Steric Effects
| Compound | Electronic Profile | Steric Hindrance |
|---|---|---|
| This compound | Mild electron-donating (methyl) | Low |
| 3-Amino-N-(3-trifluoromethylphenyl)benzamide | Strong electron-withdrawing (CF₃) | Moderate |
| CI-994 | Electron-withdrawing (acetyl) | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


